Cas no 1187933-33-0 (Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride)

Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride 化学的及び物理的性質
名前と識別子
-
- PIPERIDIN-4-YL-QUINOLIN-3-YL-METHANONE DIHYDROCHLORIDE
- SB31563
- Piperidin-4-yl(quinolin-3-yl)methanone dihydrochloride
- Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride
-
- MDL: MFCD11858567
- インチ: 1S/C15H16N2O.2ClH/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13;;/h1-4,9-11,16H,5-8H2;2*1H
- InChIKey: HPMKAMLHLKAWAK-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O=C(C1C=NC2C=CC=CC=2C=1)C1CCNCC1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 299
- トポロジー分子極性表面積: 42
Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0123S-500mg |
Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |
1187933-33-0 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1124751-500mg |
Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |
1187933-33-0 | 95% | 500mg |
$610 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0123S-1g |
Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |
1187933-33-0 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1124751-1g |
Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |
1187933-33-0 | 95% | 1g |
$1115 | 2025-02-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0123S-5g |
Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |
1187933-33-0 | 96% | 5g |
¥34958.27 | 2025-01-20 | |
eNovation Chemicals LLC | Y1124751-5g |
Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |
1187933-33-0 | 95% | 5g |
$4475 | 2025-03-01 | |
eNovation Chemicals LLC | Y1124751-1g |
Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |
1187933-33-0 | 95% | 1g |
$1115 | 2025-03-01 | |
eNovation Chemicals LLC | Y1124751-1g |
Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |
1187933-33-0 | 95% | 1g |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0123S-5g |
Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |
1187933-33-0 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0123S-500mg |
Piperidin-4-yl-quinolin-3-yl-methanone dihydrochloride |
1187933-33-0 | 96% | 500mg |
¥4800.42 | 2025-01-20 |
Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
7. Back matter
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Piperidin-4-YL-quinolin-3-YL-methanone dihydrochlorideに関する追加情報
Professional Introduction to Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride (CAS No. 1187933-33-0)
Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride, a compound with the chemical identifier CAS No. 1187933-33-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and quinoline moieties in its framework suggests a unique set of pharmacological properties that make it a promising candidate for further investigation.
The molecular backbone of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride consists of a ketone group linked to a piperidine ring, which is further connected to a quinoline scaffold. This structural arrangement not only contributes to the compound's solubility and stability but also opens up diverse possibilities for interaction with biological targets. The piperidine moiety is well-known for its role in enhancing binding affinity and selectivity, while the quinoline component is recognized for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.
In recent years, there has been a surge in research focused on developing novel derivatives of piperidine and quinoline-based compounds. These derivatives are being explored for their efficacy in treating various diseases, particularly those that are resistant to conventional therapies. Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride stands out in this landscape due to its unique structural features and potential therapeutic benefits.
One of the most compelling aspects of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of reactive functional groups allows for further chemical modifications, enabling researchers to tailor the compound's properties to specific therapeutic needs. This flexibility makes it an invaluable tool in the development of new drugs targeting neurological disorders, infectious diseases, and cancer.
Recent studies have highlighted the importance of quinoline derivatives in the treatment of parasitic infections, particularly those caused by Plasmodium species. The quinoline moiety in Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride is expected to contribute to its activity against such pathogens. Additionally, the piperidine ring may enhance the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders.
The synthesis of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the complex molecular framework. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
Evaluation of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride in preclinical studies has revealed promising results regarding its pharmacokinetic properties. The compound exhibits good solubility in both aqueous and organic solvents, facilitating its formulation into various dosage forms. Furthermore, preliminary toxicity studies indicate that it is well-tolerated at therapeutic doses, suggesting a favorable safety profile.
The development of Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride aligns with the broader trend toward personalized medicine and targeted therapy. By leveraging the unique properties of this compound, researchers aim to develop treatments that are more effective and have fewer side effects compared to traditional medications. This approach holds great promise for improving patient outcomes across a wide range of diseases.
In conclusion, Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride represents a significant advancement in pharmaceutical chemistry with its complex molecular structure and diverse potential applications. Its unique combination of piperidine and quinoline moieties makes it a versatile tool for drug discovery and development. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions faced today.
1187933-33-0 (Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride) 関連製品
- 74090-48-5((2-Methoxy-3-methylphenyl)methanol)
- 2866319-10-8(Pyrrolo[1,2-a]pyrazine-7-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-, methyl ester )
- 2503155-89-1(rac-methyl (1R,8S,9S,10S)-10-aminobicyclo6.2.0decane-9-carboxylate)
- 2172505-44-9(2-(trimethyl-1H-pyrazol-5-yl)oxyacetic acid)
- 1403483-65-7(4,5-Diiodo-1-(oxan-2-yl)pyrazole)
- 2172138-47-3(2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile)
- 1352625-33-2(4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid)
- 1806281-89-9(Methyl 3-cyano-2-hydroxypyridine-5-acetate)
- 2229517-42-2(1-3-chloro-4-(difluoromethoxy)phenyl-N-methylcyclopropan-1-amine)
- 2228984-65-2(1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine)
